
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as DMPP, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cytotoxic Agents for Cancer Therapy
The pyrazole ring system found in this compound is known to be a core structure in the design of cytotoxic agents. Researchers have synthesized derivatives of pyrazole-based compounds to discover potential cytotoxic agents against various cancer cell lines. For instance, certain derivatives have shown promising cytotoxic activity against human breast cancer cells, with some exhibiting better activity than standard drugs like cisplatin .
Antiviral Agents
Pyrazole derivatives have also been explored for their antiviral properties. The structural flexibility allows for the synthesis of compounds that can be fine-tuned for antiviral activity. This includes potential treatments for diseases caused by coronaviruses, where specific pyrazole-based molecules have demonstrated promising in vitro activity .
Tubulin Polymerization Inhibitors
The inhibition of tubulin polymerization is a targeted approach in cancer therapy, as it disrupts the mitotic spindle formation necessary for cell division. Pyrazole derivatives have been identified as inhibitors of tubulin polymerization, which could lead to the development of new anticancer drugs .
Molecular Modeling Studies
The pyrazole core is amenable to molecular modeling, which helps in understanding the interaction of these molecules with biological targets. This is crucial for rational drug design, allowing researchers to predict the behavior of these compounds in biological systems and optimize their therapeutic potential .
ADME Profile Prediction
The pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME), are critical for its success. Pyrazole derivatives can be subjected to ADME calculations to predict their behavior in the human body, which aids in the selection of promising drug candidates .
Synthesis of Diverse Heterocyclic Frameworks
Pyrazole and its derivatives serve as versatile building blocks in the synthesis of a wide range of heterocyclic frameworks. These frameworks are important in the discovery of new drugs and materials with diverse biological and chemical properties .
Propiedades
IUPAC Name |
1,3-dimethyl-5-(3-methylpyrazol-1-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-5-14(11-6)9-8(10(15)16)7(2)12-13(9)3/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKCKOTIORUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=NN2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




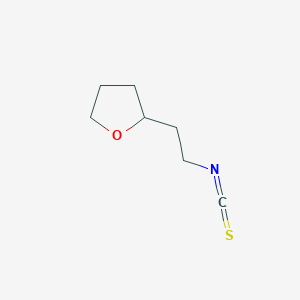

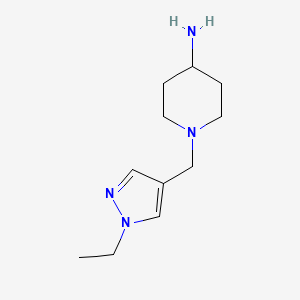
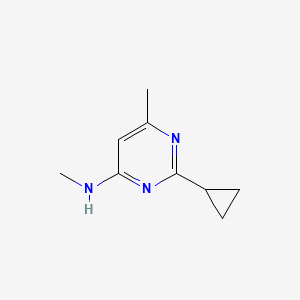
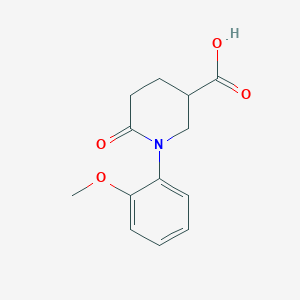
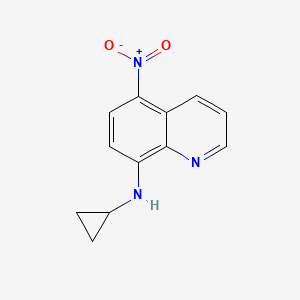


![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)